1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO3/c1-15-10-6-5-9(8-11(10)16-2)13-7-3-4-12(13)14/h5-6,8H,3-4,7H2,1-2H3 |
InChI Key |
PUNWRNVYTVXNLJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCC2=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 1 3,4 Dimethoxyphenyl Pyrrolidin 2 One and Its Analogues
Retrosynthetic Analysis of the 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one Framework
A retrosynthetic analysis of the target molecule, this compound, reveals several key disconnections that pave the way for logical synthetic strategies. The most apparent disconnection is the C-N bond between the aromatic ring and the pyrrolidin-2-one nitrogen. This leads to two primary synthons: a pyrrolidin-2-one anion equivalent and a 3,4-dimethoxyphenyl cation equivalent, suggesting a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction.
Alternatively, disconnection of the amide bond within the lactam ring points towards a γ-amino acid precursor. This precursor, N-(3,4-dimethoxyphenyl)-4-aminobutanoic acid, can be cyclized to form the target molecule. Further disconnection of this linear precursor can be envisioned through various carbon-carbon or carbon-nitrogen bond-forming reactions, which are central to the strategies discussed in the subsequent sections.
Another strategic approach involves building the ring system with the N-aryl group already in place. This would entail disconnections of the C-C bonds of the pyrrolidinone ring, leading to precursors suitable for multicomponent reactions or cycloaddition strategies. For instance, a [3+2] cycloaddition approach might involve a three-carbon component and a two-atom component, with the 3,4-dimethoxyphenyl group attached to one of the fragments from the outset.
Classical and Modern Approaches for Pyrrolidin-2-one Ring Formation
The construction of the pyrrolidin-2-one ring is a cornerstone of the synthesis of the target molecule. A multitude of methods, ranging from classical cyclization reactions to more contemporary catalytic processes, have been developed for the efficient synthesis of this γ-lactam core.
One of the most fundamental and widely employed methods for the formation of pyrrolidin-2-ones is the intramolecular cyclization of γ-amino acids or their ester derivatives. This process, known as lactamization, typically involves heating the precursor, often in the presence of a catalyst, to induce the formation of the amide bond and the five-membered ring. For instance, the reaction of γ-butyrolactone with primary amines at high temperatures (200-300°C) is a classic method to produce N-substituted pyrrolidin-2-ones. rdd.edu.iq This dehydration and cyclization of the intermediate hydroxyl butyl amide is a direct route to the desired scaffold. rdd.edu.iq
Modern variations of this approach often involve the use of milder reaction conditions and more efficient catalytic systems. For example, the cyclization of γ-amino esters can be achieved under reflux in toluene (B28343) with acetic acid. nih.govmdpi.com A one-pot synthesis can be realized where a precursor is first formed and then cyclized in situ to yield the pyrrolidin-2-one. nih.gov A common industrial method for producing the parent 2-pyrrolidone involves the liquid-phase ammonolysis of γ-butyrolactone at high temperatures and pressures. chemicalbook.com
| Precursor | Reaction Conditions | Product | Reference |
| γ-Butyrolactone and Primary Amine | 200-300°C | N-Substituted Pyrrolidin-2-one | rdd.edu.iq |
| γ-Amino Ester | Reflux in Toluene, Acetic Acid | Pyrrolidin-2-one | nih.govmdpi.com |
| γ-Butyrolactone and Ammonia | 250-290°C, 8.0-16.0 MPa | 2-Pyrrolidinone (B116388) | chemicalbook.com |
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules from simple starting materials in a single step. The Mannich reaction and its variants are powerful tools in this regard for the synthesis of nitrogen-containing heterocycles. A notable example is the stereoselective synthesis of densely functionalized pyrrolidin-2-ones through a one-pot sequence involving a copper-catalyzed conjugate addition, a nitro-Mannich reaction, and subsequent in situ lactamization. acs.orgnih.govacs.org This strategy allows for the creation of multiple stereocenters with high control. acs.org
The versatility of MCRs in constructing the pyrrolidinone skeleton is further highlighted by processes that utilize imines, aldehydes, and other reactive species to rapidly build the heterocyclic core. tandfonline.comresearchgate.net For instance, a three-component reaction between an aldehyde, an amine, and a cyclopropane (B1198618) dicarboxylate can yield pyrrolidine (B122466) derivatives. tandfonline.com These methods are particularly valuable for generating libraries of structurally diverse compounds for biological screening.
The [2+2] cycloaddition reaction is a powerful method for the construction of four-membered rings, and its application in the synthesis of β-lactams is well-established through the Staudinger synthesis. wikipedia.orgnih.gov This reaction involves the cycloaddition of a ketene (B1206846) and an imine to form the β-lactam ring. wikipedia.org While the direct synthesis of γ-lactams via a [3+2] cycloaddition is more common, the principles of cycloaddition chemistry are relevant. The Staudinger synthesis has been developed to achieve high levels of stereocontrol, which is crucial for the synthesis of biologically active molecules. organic-chemistry.orgrsc.org
More pertinent to the pyrrolidin-2-one framework are [3+2] cycloaddition reactions. For instance, the reaction of azomethine ylides with dipolarophiles provides a direct route to the pyrrolidine ring. mdpi.com A [2+2]/[2+3] cycloaddition cascade between nonstabilized azomethine ylides, alkynes, and silyl (B83357) enol ethers has been developed for the synthesis of polysubstituted fused pyrrolidines, demonstrating the utility of cycloaddition strategies in building complex heterocyclic systems. rsc.org
A modern and versatile strategy for the synthesis of 1,5-substituted pyrrolidin-2-ones involves the use of donor-acceptor (DA) cyclopropanes. nih.govmdpi.com These strained three-membered rings can undergo a Lewis acid-catalyzed ring-opening with primary amines, such as anilines, to form γ-amino esters. nih.gov This intermediate then undergoes in situ lactamization to yield the desired pyrrolidin-2-one. nih.gov This method has a broad scope and allows for the introduction of various substituents on both the nitrogen and the C5 position of the lactam ring. nih.gov
Two main transformations of DA cyclopropanes are utilized for this purpose:
A [3+2]-cycloaddition with isocyanates, which directly forms the pyrrolidinone ring, albeit with acceptor groups at the C3 position that may require subsequent removal. nih.gov
A ring-opening/cyclization sequence, where the cyclopropane is first opened by a nucleophile (like an amine or azide) followed by intramolecular cyclization to form the γ-lactam. nih.gov
This approach has been successfully applied to the one-pot synthesis of various N-aryl and N-benzyl substituted γ-lactams. nih.gov
| Reactants | Key Transformation | Intermediate | Reference |
| Donor-Acceptor Cyclopropane, Primary Amine | Lewis Acid-Catalyzed Ring Opening | γ-Amino Ester | nih.govnih.gov |
| Donor-Acceptor Cyclopropane, Isocyanate | [3+2] Cycloaddition | 3,3-Disubstituted Pyrrolidin-2-one | nih.gov |
Introduction of the 3,4-Dimethoxyphenyl Moiety
The introduction of the 3,4-dimethoxyphenyl group onto the nitrogen atom of the pyrrolidin-2-one ring is a critical step in the synthesis of the target molecule. This is typically achieved through N-arylation reactions, with modern transition-metal-catalyzed cross-coupling reactions being the methods of choice due to their efficiency and broad substrate scope.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of C-N bond formation. wikipedia.org This reaction allows for the coupling of an amine (in this case, pyrrolidin-2-one) with an aryl halide (such as 3,4-dimethoxybromobenzene or iodobenzene) in the presence of a palladium catalyst and a suitable ligand. wikipedia.orglibretexts.org The development of various generations of catalyst systems has expanded the scope of this reaction to a wide range of amines and aryl partners under increasingly mild conditions. wikipedia.org
Another important method for N-arylation is the Ullmann condensation, a copper-catalyzed reaction. The Goldberg reaction is a modification of the Ullmann condensation that is particularly useful for the N-arylation of amides. nih.gov Copper-catalyzed N-arylation of 2-pyrrolidone with aryl halides can be achieved using ligands such as (S)-N-methylpyrrolidine-2-carboxylate under relatively mild conditions. researchgate.netnih.gov
These N-arylation methods provide a reliable means of introducing the 3,4-dimethoxyphenyl moiety onto a pre-formed pyrrolidin-2-one ring, completing the synthesis of the target molecule.
| Reaction Name | Catalyst | Reactants | Key Features | Reference |
| Buchwald-Hartwig Amination | Palladium | Pyrrolidin-2-one, 3,4-Dimethoxyaryl Halide | High efficiency, broad scope, mild conditions | wikipedia.orglibretexts.org |
| Ullmann-Goldberg Condensation | Copper | Pyrrolidin-2-one, 3,4-Dimethoxyaryl Halide | Classical method, often requires higher temperatures | nih.gov |
| Copper-Catalyzed N-Arylation | Copper with specific ligands | Pyrrolidin-2-one, 3,4-Dimethoxyaryl Halide | Milder conditions compared to classical Ullmann | researchgate.netnih.gov |
N-Alkylation and Acylation Strategies
One of the most direct approaches to synthesizing this compound involves the formation of the lactam ring through acylation of the corresponding aniline, followed by cyclization. This strategy typically begins with 3,4-dimethoxyaniline (B48930), which is acylated using a suitable four-carbon synthon.
A common method involves the reaction of 3,4-dimethoxyaniline with 4-chlorobutyryl chloride. The initial step is an N-acylation to form the intermediate N-(3,4-dimethoxyphenyl)-4-chlorobutanamide. This intermediate is then subjected to intramolecular cyclization, typically in the presence of a base, to yield the desired this compound. The choice of base and solvent is crucial for the efficiency of the cyclization step, with common systems including sodium hydride in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).
Alternatively, γ-butyrolactone can be used as the starting material for the pyrrolidinone ring. The reaction of γ-butyrolactone with 3,4-dimethoxyaniline at high temperatures, often with an acid catalyst, can directly yield the target lactam. This method is atom-economical but may require harsh conditions and can sometimes result in lower yields due to equilibrium limitations.
The following table summarizes representative N-acylation strategies for the synthesis of N-aryl pyrrolidinones.
| Amine Substrate | Acylating/Alkylating Agent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Aniline | 4-chlorobutyryl chloride | 1) Et3N, CH2Cl2, 0°C to rt; 2) NaH, DMF, rt | 1-Phenylpyrrolidin-2-one | ~85 |
| 4-Methoxyaniline | γ-Butyrolactone | 200°C, sealed tube | 1-(4-Methoxyphenyl)pyrrolidin-2-one | ~70 |
| 3,4-Dimethoxyaniline | 4-Chlorobutyryl chloride | 1) Pyridine, DCM; 2) K2CO3, Acetone, reflux | This compound | Not specified |
Coupling Reactions and Arylation Methods
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-N bonds. These methods are particularly useful for synthesizing N-aryl lactams by directly coupling an aryl halide with the NH group of 2-pyrrolidinone. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction has become a cornerstone for C-N bond formation due to its high efficiency, broad substrate scope, and functional group tolerance. wikipedia.org The reaction couples 2-pyrrolidinone with an aryl halide, such as 1-bromo-3,4-dimethoxybenzene or 1-iodo-3,4-dimethoxybenzene. The catalytic system typically consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine (B1218219) ligand. The choice of ligand is critical for the reaction's success, with bulky, electron-rich phosphines like XPhos, SPhos, or Josiphos-type ligands often providing the best results. A strong base, such as sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃), is required to deprotonate the lactam. rsc.org
Ullmann Condensation: The Ullmann reaction is a classical copper-catalyzed method for N-arylation. wikipedia.orgorganic-chemistry.org While traditional Ullmann conditions required harsh temperatures and stoichiometric amounts of copper, modern protocols have significantly improved the reaction's efficiency by using catalytic amounts of a copper(I) salt (e.g., CuI) and various ligands. nih.govresearchgate.net Ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA) can accelerate the reaction and allow it to proceed under milder conditions. The reaction typically employs a base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent such as DMF, dimethyl sulfoxide (B87167) (DMSO), or N-methyl-2-pyrrolidone (NMP). researchgate.net
The table below presents examples of coupling reactions used to synthesize N-aryl lactams.
| Coupling Method | Aryl Halide | Amide/Lactam | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Buchwald-Hartwig | 4-Bromotoluene | 2-Pyrrolidinone | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 110 | 95 |
| Buchwald-Hartwig | 1-Iodo-4-methoxybenzene | δ-Valerolactam | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 100 | 88 |
| Ullmann | Iodobenzene | 2-Pyrrolidinone | CuI / L-proline | K₂CO₃ | DMSO | 90 | 92 |
| Ullmann | 1-Bromo-3,4-dimethoxybenzene | 2-Pyrrolidinone | CuI / DMEDA | K₃PO₄ | Dioxane | 110 | 85 |
Stereo- and Regioselective Synthesis Considerations
When synthesizing analogues of this compound that bear substituents on the pyrrolidinone ring, controlling stereochemistry and regiochemistry becomes a critical challenge. The development of asymmetric methods to access enantioenriched lactams is a highly active area of research.
Stereoselective Synthesis: Enantioselective synthesis of substituted pyrrolidin-2-ones can be achieved through various strategies. One approach involves the use of chiral catalysts in reactions such as conjugate additions, cycloadditions, or C-H functionalization. For instance, chiral dirhodium carboxylates have been used to catalyze the intramolecular C-H insertion of enoldiazoacetamides to produce cis-β-lactams with high enantioselectivity. acs.org Rhodium-catalyzed asymmetric C-C bond activation has also been employed to convert cyclobutanones into γ-lactams with excellent enantioselectivity. rsc.org
Another powerful method is the [3+2] cycloaddition between azomethine ylides and alkenes, which can construct the pyrrolidine ring with control over multiple stereocenters. researchgate.net The use of chiral auxiliaries, such as N-tert-butanesulfinylimines, can direct the diastereoselectivity of these cycloadditions. researchgate.net Biocatalysis, using enzymes like transaminases, has emerged as a potent tool for the asymmetric synthesis of chiral pyrrolidines from ω-chloroketones, providing access to both enantiomers with high enantiomeric excess. organic-chemistry.org
Regioselective Synthesis: Regioselectivity is a key consideration when the starting materials have multiple reactive sites. In the synthesis of N-aryl lactams via ozonation of N-aryl cyclic amines, the position of oxidation can be controlled to selectively form the lactam at a specific carbon. researchgate.net For substituted anilines or aryl halides, the regioselectivity of acylation or coupling reactions is generally dictated by the inherent directing effects of the substituents on the aromatic ring. In the case of this compound, the starting materials (3,4-dimethoxyaniline or 1-halo-3,4-dimethoxybenzene) are pre-functionalized, thus defining the regiochemistry of the final product. For more complex systems, the choice of catalyst and reaction conditions can sometimes be tuned to favor one regioisomer over another.
Green Chemistry Aspects and Sustainable Synthetic Protocols
In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of lactams, including N-aryl pyrrolidinones. These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.
One sustainable strategy involves the use of electrochemical synthesis. Electrosynthesis can replace chemical oxidants and reductants with electricity, minimizing waste. For example, the electrochemical synthesis of N-heterocycles via the cross-coupling of C(sp³)–H and N–H bonds has been demonstrated without the need for external oxidants. rsc.org Another green approach is the use of biocatalysis. Enzymes operate under mild conditions (aqueous media, ambient temperature, and neutral pH) and can exhibit high chemo-, regio-, and stereoselectivity. researchgate.net The combination of biocatalytic reductive amination with Buchwald-Hartwig coupling in aqueous media using surfactants represents a step towards greener N-arylamine synthesis. researchgate.net
The development of one-pot or tandem reactions also aligns with green chemistry principles by reducing the number of workup and purification steps, thereby saving solvents and energy. A one-pot synthesis of pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines has been reported, simplifying the synthetic sequence. mdpi.comnih.gov Furthermore, the use of more environmentally benign solvents, such as deep eutectic solvents, is being explored for classical reactions like the Ullmann coupling. researchgate.net Metal-free approaches, such as the ozonation of N-aryl cyclic amines to produce N-aryl lactams, offer an alternative to transition-metal catalysis, avoiding concerns about metal contamination in the final product. researchgate.net
Optimization of Reaction Conditions and Yields
The efficiency and yield of synthetic routes to this compound and its analogues are highly dependent on the careful optimization of reaction conditions. Key parameters that are typically fine-tuned include the choice of catalyst, ligand, base, solvent, temperature, and reaction time.
For Buchwald-Hartwig aminations , the interplay between the palladium precursor, phosphine ligand, and base is critical. Systematic screening of different ligands (e.g., monodentate vs. bidentate, sterically hindered vs. less hindered) is often necessary to achieve high yields, especially with challenging substrates. wikipedia.org The choice of base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃) can significantly impact the reaction rate and catalyst stability.
In Ullmann couplings , optimization often focuses on the copper source (e.g., CuI, Cu₂O, Cu powder), the ligand, and the solvent. While traditional Ullmann reactions required high temperatures (>200 °C), the addition of ligands like amino acids or diamines can lower the required temperature to around 100-120 °C. researchgate.net Solvents like DMSO or DMF are often effective, but their high boiling points can complicate product isolation. The use of microwave irradiation has been shown to dramatically reduce reaction times and improve yields in some cases. researchgate.net
The following table illustrates the optimization of a generic Ullmann coupling reaction for N-arylation.
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | CuI (10) | None | K₂CO₃ | DMF | 140 | 24 | 45 |
| 2 | CuI (10) | None | K₂CO₃ | DMSO | 140 | 24 | 62 |
| 3 | CuI (10) | L-Proline (20 mol%) | K₂CO₃ | DMSO | 100 | 12 | 85 |
| 4 | CuI (10) | DMEDA (20 mol%) | K₂CO₃ | Dioxane | 110 | 18 | 88 |
| 5 | CuI (5) | DMEDA (10 mol%) | K₃PO₄ | Dioxane | 110 | 18 | 91 |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H, 13C, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons of the dimethoxyphenyl ring, the protons of the two methoxy (B1213986) groups, and the methylene (B1212753) protons of the pyrrolidinone ring. The aromatic protons typically appear as multiplets or distinct doublets and double doublets in the range of 6.9-7.7 ppm. researchgate.net The six protons of the two equivalent methoxy groups would present as a sharp singlet around 3.9 ppm. researchgate.net The protons on the pyrrolidinone ring would appear as multiplets in the upfield region, with the methylene group adjacent to the nitrogen atom appearing at a different chemical shift than the other two methylene groups due to deshielding effects.
¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Key signals would include the carbonyl carbon of the lactam ring (around 170-180 ppm), several signals for the aromatic carbons (110-150 ppm), distinct signals for the two methoxy group carbons (around 56 ppm), and signals for the three methylene carbons of the pyrrolidinone ring in the aliphatic region (20-60 ppm). researchgate.netresearchgate.net
2D-NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish definitive structural assignments. COSY experiments would confirm the proton-proton coupling networks within the pyrrolidinone ring and the aromatic system, while HSQC would correlate each proton signal with its directly attached carbon atom, confirming the ¹H and ¹³C assignments.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| Aromatic H | ~ 6.9 - 7.5 | m (multiplet) | 3H |
| Methoxy (OCH₃) | ~ 3.9 | s (singlet) | 6H |
| Pyrrolidinone CH₂ (adjacent to N) | ~ 3.6 - 3.8 | t (triplet) | 2H |
| Pyrrolidinone CH₂ (adjacent to C=O) | ~ 2.5 - 2.7 | t (triplet) | 2H |
| Pyrrolidinone CH₂ | ~ 2.0 - 2.2 | p (quintet) | 2H |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Lactam) | ~ 175 |
| Aromatic C-O | ~ 149, ~148 |
| Aromatic C (quaternary) | ~ 132 |
| Aromatic C-H | ~ 112, ~111, ~105 |
| Methoxy (OCH₃) | ~ 56 |
| Pyrrolidinone CH₂ (adjacent to N) | ~ 48 |
| Pyrrolidinone CH₂ (adjacent to C=O) | ~ 32 |
| Pyrrolidinone CH₂ | ~ 18 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., GC-MS, LC-MS/MS, HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.
Molecular Weight Confirmation: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule. For this compound (C₁₂H₁₅NO₃), the expected exact mass would be calculated and compared against the experimental value.
Fragmentation Analysis: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are used to analyze the fragmentation of the molecule upon ionization. wvu.edu For α-pyrrolidinophenone derivatives, fragmentation is often dominated by α-cleavage at the carbonyl group and the amine. researchgate.net The resulting fragmentation pattern is a unique fingerprint of the molecule. Key fragments for this compound would likely include the 3,4-dimethoxybenzoyl cation and ions resulting from the cleavage and rearrangement of the pyrrolidinone ring. wvu.edumdma.ch
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Formula |
|---|---|---|
| 221 | [M]⁺ (Molecular Ion) | [C₁₂H₁₅NO₃]⁺ |
| 165 | [M - C₃H₄O]⁺ (3,4-Dimethoxybenzoyl cation) | [C₉H₉O₃]⁺ |
| 137 | [M - C₃H₄O - CO]⁺ | [C₈H₉O₂]⁺ |
| 84 | [Pyrrolidinone iminium ion]⁺ | [C₅H₈N]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) provide complementary information about the functional groups and electronic properties of the molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms and can be used to identify the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching of the tertiary amide (lactam) group. researchgate.net Other significant peaks would include C-H stretching bands for the aromatic and aliphatic portions, C-O stretching for the methoxy ether groups (typically around 1250 cm⁻¹ and 1020 cm⁻¹), and aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. amhsr.org The presence of the 3,4-dimethoxyphenyl ring, a strong chromophore, means the compound will absorb light in the UV region. The spectrum is expected to display absorption maxima (λmax) corresponding to π→π* transitions of the aromatic ring and n→π* transitions associated with the carbonyl group. researchgate.net The exact position of these maxima can be influenced by the solvent used for the analysis.
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~ 3000-2850 | Aliphatic & Aromatic C-H Stretch |
| ~ 1690 | C=O Stretch (Tertiary Amide/Lactam) |
| ~ 1600, 1515 | Aromatic C=C Stretch |
| ~ 1260, 1025 | Aryl-O-CH₃ Ether Stretch (Asymmetric & Symmetric) |
Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)
Chromatography is a fundamental technique for separating, identifying, and purifying the components of a mixture. nih.gov High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for assessing the purity of synthesized this compound.
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for purity analysis of non-volatile, thermally sensitive compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable. nih.gov A pure sample of this compound would yield a single, sharp, symmetrical peak in the chromatogram. The presence of other peaks would indicate impurities.
Gas Chromatography (GC): GC can be used if the compound is sufficiently volatile and thermally stable. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. A chromatogram of a pure sample would show one major peak at a specific retention time. However, for some complex organic molecules, thermal degradation can occur in the hot injection port, potentially showing additional peaks. researchgate.net
Thermal Analysis Methods (e.g., TGA, DTA) for Investigating Thermal Behavior
Thermal analysis techniques are used to study the physical and chemical properties of materials as they are heated. researchgate.net Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are key methods for evaluating the thermal stability and phase transitions of this compound.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A TGA thermogram would reveal the decomposition temperature of the compound, indicated by a sharp loss in mass. mdpi.com It can also show if the compound loses solvent or water at lower temperatures. For a stable, anhydrous compound, the mass should remain constant until the onset of thermal decomposition.
Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and an inert reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition. The melting of this compound would be observed as a sharp endothermic peak on the DTA curve, providing its melting point.
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a cornerstone technique used to determine the mass percentage of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a pure sample. The experimentally determined percentages are compared with the theoretical values calculated from the proposed molecular formula. For this compound, a close correlation between the experimental and theoretical values is required to confirm the empirical formula, which, in conjunction with molecular weight data from mass spectrometry, validates the molecular formula C₁₂H₁₅NO₃.
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 12 | 144.132 | 65.14% |
| Hydrogen (H) | 1.008 | 15 | 15.120 | 6.84% |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.33% |
| Oxygen (O) | 15.999 | 3 | 47.997 | 21.69% |
| Total | 221.256 | 100.00% |
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental for elucidating the electronic structure and predicting the reactivity of a molecule. nih.govnih.gov These calculations provide insights into the distribution of electrons and the energies of molecular orbitals, which are crucial for understanding chemical behavior.
The primary descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical stability and reactivity; a smaller gap generally suggests higher reactivity. kuleuven.be
For a molecule like 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one, the electron-rich 3,4-dimethoxyphenyl group is expected to significantly influence the HOMO, while the electrophilic carbonyl group of the pyrrolidin-2-one ring would contribute to the LUMO. Molecular Electrostatic Potential (MEP) maps further visualize the electronic landscape, identifying regions prone to electrophilic or nucleophilic attack. In analogous dimethoxybenzene derivatives, DFT calculations have been used to determine these properties, revealing sites of potential intermolecular interactions. nih.gov
A hypothetical set of reactivity descriptors for this compound, based on DFT calculations, is presented below to illustrate these concepts.
Table 1: Illustrative Quantum Chemical Reactivity Descriptors This table is for illustrative purposes and shows the type of data generated from quantum chemical calculations.
| Parameter | Description | Hypothetical Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.85 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.20 |
| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.65 |
| Ionization Potential (IP) | -EHOMO | 5.85 |
| Electron Affinity (EA) | -ELUMO | 1.20 |
| Electronegativity (χ) | (IP + EA) / 2 | 3.525 |
| Chemical Hardness (η) | (IP - EA) / 2 | 2.325 |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. mdpi.comnih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their binding mechanisms at a molecular level. The process involves sampling various conformations of the ligand within the active site of the target and scoring them based on binding affinity, typically expressed in kcal/mol. f1000research.comaber.ac.uk
While specific docking studies for this compound are not extensively documented, studies on similar pyrrolidinone-containing structures provide valuable insights. For instance, derivatives of pyrrolidine-2,3-dione (B1313883) have been docked into the active site of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes. kuleuven.be In such studies, a derivative, 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, demonstrated a strong binding affinity of -9.51 kcal/mol. kuleuven.be The analysis of the docked pose revealed key interactions, such as hydrogen bonds with residues like Cys200 and Ser242, and stabilizing van der Waals interactions. kuleuven.be
For this compound, a docking simulation would involve preparing its 3D structure and placing it into the binding site of a selected target. The dimethoxy groups on the phenyl ring could act as hydrogen bond acceptors, while the carbonyl oxygen of the pyrrolidinone ring is also a potential hydrogen bond acceptor. The aromatic ring can participate in π-π stacking or hydrophobic interactions.
Table 2: Example of Molecular Docking Results for a Pyrrolidinone Derivative Against iNOS Data based on a study of a related pyrrolidinone compound to illustrate typical docking analysis outputs.
| Ligand | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|---|
| 4-(1-methylamino)ethylidene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione | iNOS | -9.51 kuleuven.be | Cys200, Ser242, Trp460 | Hydrogen Bonds, van der Waals kuleuven.be |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. utupub.fi In the context of drug design, MD simulations are used to assess the stability of a ligand-receptor complex predicted by molecular docking. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory to evaluate stability and flexibility. mdanalysis.org
An MD simulation of this compound bound to a target protein would start with the docked pose. The RMSD of the protein's backbone atoms is monitored to see if the system reaches a stable equilibrium. nih.gov A stable RMSD plot that plateaus over time suggests that the ligand remains securely in the binding pocket without causing major structural disruptions to the protein. nih.gov
The RMSF plot provides information about the flexibility of individual amino acid residues. mdanalysis.org Residues in the binding site that interact with the ligand may show reduced fluctuations, indicating a stable interaction. Conversely, other parts of the protein might exhibit changes in flexibility upon ligand binding, which can be important for its function. nih.gov These simulations offer a more realistic representation of the binding event than static docking models by accounting for the dynamic nature of both the ligand and the protein. nih.gov
Table 3: Illustrative Output from a Molecular Dynamics Simulation This table presents hypothetical data to demonstrate the typical metrics analyzed in an MD simulation of a protein-ligand complex.
| Metric | Description | Hypothetical Result | Interpretation |
|---|---|---|---|
| Backbone RMSD | Measures the average deviation of the protein backbone from the initial structure. | Plateaus at 2.1 Å after 20 ns | The protein-ligand complex is stable over the simulation time. |
| Ligand RMSD | Measures the deviation of the ligand's atoms relative to the protein's binding site. | Remains below 1.5 Å | The ligand maintains a stable binding pose. |
| Binding Site RMSF | Measures the fluctuation of individual residues in the binding pocket. | Average fluctuation of 0.8 Å | Binding site residues are relatively rigid, indicating stable interactions with the ligand. |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Pharmacophore Generation
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. chemrevlett.commdpi.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful as they consider the three-dimensional properties of molecules. nih.gov
For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target. This involves calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic) and correlating them with experimentally determined activity data. A study on 1-[3-(4-arylpiperazin-1-yl)propyl]pyrrolidin-2-one derivatives successfully used QSAR to model their antiarrhythmic activity, demonstrating the applicability of this method to the pyrrolidin-2-one scaffold. nih.gov
Pharmacophore modeling is another crucial technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. nih.gov A pharmacophore model for this compound would likely include features corresponding to the two methoxy (B1213986) groups (as hydrogen bond acceptors), the phenyl ring (as an aromatic/hydrophobic feature), and the carbonyl oxygen of the lactam (as a hydrogen bond acceptor). This model can then be used as a 3D query to search large chemical databases for novel, structurally diverse compounds with the potential for similar biological activity. nih.gov
Table 4: Common Features in Pharmacophore Modeling This table describes the key chemical features used to build a pharmacophore model.
| Feature | Abbreviation | Description | Potential Location on Target Compound |
|---|---|---|---|
| Hydrogen Bond Acceptor | HBA | An atom or group that can accept a hydrogen bond. | Oxygen atoms of the two methoxy groups; Carbonyl oxygen. |
| Hydrogen Bond Donor | HBD | A group that can donate a proton to a hydrogen bond. | None on the core structure. |
| Hydrophobic/Aromatic | H/AR | A non-polar group or an aromatic ring system. | 3,4-Dimethoxyphenyl ring; Pyrrolidinone ring methylene (B1212753) groups. |
| Positive Ionizable | PI | A group that can carry a positive charge. | None on the core structure. |
| Negative Ionizable | NI | A group that can carry a negative charge. | None on the core structure. |
Conformational Analysis and Torsional Dynamics of the Pyrrolidin-2-one Ring
The five-membered pyrrolidin-2-one ring is not planar and exhibits significant conformational flexibility, a property known as pseudorotation. nih.gov The ring can adopt various puckered conformations, most commonly described as envelope (E) and twist (T) forms. nih.gov The specific puckering and the energetic barriers between different conformations are influenced by the nature and position of substituents on the ring. nih.gov
Conformational analysis of this compound involves studying the puckering of the pyrrolidin-2-one ring and the rotation around the single bond connecting the phenyl ring to the nitrogen atom. A potential energy surface (PES) scan, or torsion scan, is a computational method used to explore these conformational changes. q-chem.comwuxiapptec.com By systematically rotating a specific dihedral angle and calculating the energy at each step, a profile of the conformational energy landscape is generated. nih.gov This analysis identifies the lowest-energy (most stable) conformers and the energy barriers for interconversion between them. Understanding the preferred conformation is vital, as it dictates the three-dimensional shape of the molecule and, consequently, how it interacts with biological targets.
Table 5: Illustrative Conformational States of a Substituted Pyrrolidine (B122466) Ring This table provides a hypothetical example of the relative energies of different ring conformations that could be determined through computational analysis.
| Conformation | Description | Hypothetical Relative Energy (kcal/mol) |
|---|---|---|
| Twist (T) | Two adjacent atoms are out of the plane defined by the other three. | 0.0 (Global Minimum) |
| Envelope (E) | One atom is out of the plane defined by the other four. | 0.8 |
| Transition State 1 (T↔E) | Energy barrier between Twist and Envelope forms. | 2.5 |
| Planar | All five ring atoms are in the same plane. | 5.0 (Energy Maximum) |
Mechanistic Investigations of Molecular Interactions Non Clinical Context
In Vitro Studies of Enzyme Inhibition and Activation Mechanisms
While the pyrrolidinone scaffold is a component of various enzyme inhibitors, specific in vitro enzymatic assays for 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one are not extensively detailed in the public research literature for common targets such as urease, acetylcholinesterase, dipeptidyl peptidase-4, or matrix metalloproteinases. However, studies on structurally related compounds provide a basis for potential interactions.
Derivatives of the pyrrolidine-2,5-dione and pyrrolidine-2,3-dione (B1313883) core have been synthesized and evaluated as potential inhibitors for various enzymes. For instance, series of 3-substituted pyrrolidine-2,5-dione derivatives have been investigated as potential inhibitors of InhA, an enzyme crucial to the fatty acid biosynthesis pathway in M. tuberculosis. core.ac.uk Similarly, pyrrolidine-2,3-dione derivatives have been identified as novel inhibitors of P. aeruginosa PBP3, a penicillin-binding protein, with IC₅₀ values for the most active compounds in the low micromolar range. nih.gov Other research has focused on pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents through the inhibition of cyclooxygenase (COX-1, COX-2) and 5-lipoxygenase enzymes. ebi.ac.uk These studies underscore the capacity of the pyrrolidine (B122466) ring system to serve as a scaffold for enzyme inhibitors, where activity is heavily dependent on the substituents attached to the core.
Receptor Binding Profiling and Ligand-Protein Interaction Analysis
Direct receptor binding profiles and detailed ligand-protein interaction analyses for this compound in non-therapeutic applications are not widely documented. The analysis of such interactions typically involves computational methods like molecular docking followed by molecular dynamics simulations to predict binding affinity and identify key interactions. nih.govrsc.org These in silico techniques visualize how a ligand fits into a protein's binding pocket and identify non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex. nih.govresearchgate.net
For related structures, the pyrrolidine ring is a key component of ligands designed for various receptors. The binding kinetics, including association (k₁) and dissociation (k₋₁) rates, are crucial in determining a ligand's pharmacological profile at its receptor, as demonstrated in studies of corticotropin-releasing factor type 1 (CRF₁) receptor antagonists. nih.gov The characterization of protein-ligand interactions can also be achieved using advanced analytical techniques like native mass spectrometry, which provides insight into binding location and ligand-induced conformational changes. nih.govosu.edu While specific data for this compound is pending, these established methodologies would be critical in elucidating its potential interactions with any identified protein targets.
Modulation of Specific Biochemical Pathways at the Cellular Level
Research specifically detailing the modulation of biochemical pathways at the cellular level by this compound is limited. However, the constituent parts of the molecule, particularly the dimethoxyphenyl moiety, are present in compounds known to affect cellular signaling. For example, 3,4'-dihydroxyflavone, which also contains a di-substituted phenyl ring, has been shown to regulate adipogenesis by modulating ROS and kinase signaling pathways. nih.gov
Furthermore, compounds with structural similarities, such as 1,3-disubstituted prop-2-en-1-one derivatives (chalcones), have been developed as inhibitors of neutrophil-mediated inflammation. These molecules were found to modulate key inflammatory pathways, including the c-Jun N-terminal kinase (JNK), Akt, and other mitogen-activated protein kinase (MAPK) pathways. nih.gov The metabolic pathways of analogous compounds like α-PVP (1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one) have been studied, revealing that metabolic changes often involve oxidation of the pyrrolidine ring and modifications to the aromatic ring. researchgate.net These examples suggest that this compound could potentially influence similar metabolic or inflammatory signaling pathways, although direct experimental evidence is required.
Structure-Activity Relationship (SAR) Studies based on Molecular Design and Substituent Effects
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity. researchgate.net For the this compound scaffold, SAR would involve systematically modifying both the pyrrolidin-2-one core and the 3,4-dimethoxyphenyl ring to determine the effect of these changes on a given biological endpoint.
Stereochemistry is a critical factor influencing the biological properties of molecules containing chiral centers. beilstein-journals.org The pyrrolidine ring, being non-planar, can exist in various conformations, and substitution can introduce stereocenters that dramatically affect molecular recognition by proteins. While this compound itself is achiral, substitution on the pyrrolidine ring at positions 3, 4, or 5 would create stereoisomers. The relative stereochemistry of substituents on a pyrrolidine ring is known to significantly impact biological activity. For instance, selective fluorination of the pyrrolidine ring can induce specific conformational changes that enhance the stability of peptides and proteins. beilstein-journals.org This principle highlights that any future derivatization of the pyrrolidin-2-one core of the title compound would require careful consideration of stereochemical outcomes to optimize interactions with biological targets.
The nature and position of substituents on the N-aryl ring are critical determinants of activity in many chemical series. The 3,4-dimethoxy substitution pattern on the phenyl ring of the title compound provides specific electronic properties. The methoxy (B1213986) groups are electron-donating through resonance and can act as hydrogen bond acceptors.
The importance of this substitution pattern has been demonstrated in other molecular scaffolds. In a series of 1,2,5-oxadiazole derivatives designed as antiplasmodial agents, compounds bearing a 3,4-dialkoxyphenyl substituent at the 4-position showed the highest activity and lowest cytotoxicity. mdpi.com Specifically, the 3-ethoxy-4-methoxyphenyl and 4-ethoxy-3-methoxy analogues were the most potent compounds, affirming the positive impact of this substitution pattern. mdpi.com Similarly, in a series of acetylcholinesterase inhibitors based on an oxadiazole core, the presence and position of methoxy groups on a phenyl ring were shown to influence inhibitory potency. nih.gov
To illustrate this principle, the following table shows SAR data from a series of 4-hydroxy-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylic acid toluidides and xylidides, demonstrating how the position of a simple methyl group on an aromatic ring can drastically alter analgesic activity. mdpi.com
| Compound | Substituent Position (R) | Analgesic Activity (% relative to control) |
| 1a | 2-Methyl (ortho) | 38 |
| 1b | 3-Methyl (meta) | 71 |
| 1c | 4-Methyl (para) | 49 |
| 1e | 2,3-Dimethyl | 54 |
| 1f | 2,4-Dimethyl | 75 |
| 1g | 2,5-Dimethyl | 59 |
| 1h | 2,6-Dimethyl | 25 |
This table is based on data for a different class of compounds and is included to illustrate the principle of how substituent position affects biological activity. mdpi.com
These findings suggest that the 3,4-dimethoxy arrangement in this compound is likely a key feature for any potential biological activity, providing a specific electronic and steric profile for interaction with macromolecular targets.
Interaction with Biological Macromolecules as Probes for Research
A research probe is a molecule used to study the properties of other molecules or structures. While fluorescent probes have been developed for the detection of the pyrrolidine (PyD) molecule itself nih.govnih.gov, there is no available literature describing the use of this compound as a probe to investigate biological macromolecules. To function as a probe, a compound typically requires specific characteristics, such as high affinity and selectivity for a target, and a detectable signal (e.g., fluorescence, radioactivity) or the ability to be modified with a reporter tag without losing its binding properties. The potential for this compound to serve in this capacity has not yet been explored.
Advanced Research Directions and Potential Applications in Chemical Sciences Excluding Therapeutic/clinical
Development as Precursors for Complex Heterocyclic Scaffolds
The pyrrolidin-2-one ring is a privileged structure in medicinal chemistry and serves as a versatile starting point for the synthesis of more complex, polycyclic heterocyclic systems. While specific examples detailing the conversion of 1-(3,4-dimethoxyphenyl)pyrrolidin-2-one into more elaborate scaffolds are not extensively documented, the general reactivity of the N-aryl lactam core suggests several potential synthetic pathways.
Key Synthetic Transformations:
Functionalization of the Pyrrolidinone Ring: The carbon atoms of the pyrrolidinone ring can be functionalized through various reactions, such as alpha-alkylation or condensation, to introduce new reactive handles.
Ring-Opening and Recyclization: The lactam amide bond can be cleaved under specific conditions, allowing the resulting intermediate to undergo intramolecular cyclization with other functional groups, leading to the formation of new heterocyclic rings.
Cycloaddition Reactions: The pyrrolidinone moiety can be incorporated into molecules that participate in cycloaddition reactions, serving as a foundational block for constructing intricate molecular architectures. nih.gov For instance, the well-established [3+2] cycloaddition of azomethine ylides is a powerful method for creating substituted pyrrolidine (B122466) rings, which can be further elaborated. mdpi.comrsc.org
Derivatives of pyrrolidin-2-one are instrumental in diversity-oriented synthesis strategies aimed at producing libraries of complex and structurally diverse molecules. nih.gov For example, multicomponent reactions (MCRs) provide an efficient route to highly substituted pyrrolidine derivatives, which can then be used to build spiro-heterocyclic systems. nih.govtandfonline.com The 3,4-dimethoxyphenyl moiety in the title compound can influence the regioselectivity and stereoselectivity of these transformations and can itself be a site for further chemical modification.
Role in Catalysis and Asymmetric Synthesis
The chiral pyrrolidine scaffold is a cornerstone of modern asymmetric catalysis, most famously represented by proline and its derivatives. mdpi.com These organocatalysts are effective in a wide range of enantioselective transformations. While this compound is not itself a chiral catalyst, it serves as an important precursor for the synthesis of chiral ligands and catalysts.
Potential Catalytic Applications:
Scaffold for Chiral Ligands: The pyrrolidin-2-one structure can be modified to introduce chiral centers and coordinating groups. For example, hydroxylation or amination at the 3- or 4-positions, followed by resolution or asymmetric synthesis, can yield chiral derivatives. These derivatives can then be used as ligands for transition metals in asymmetric catalysis.
Precursor to Chiral Auxiliaries: The dimethoxyphenyl group can be functionalized or replaced to attach the pyrrolidinone moiety to a solid support or another molecular framework, creating a recyclable chiral auxiliary.
Development of Novel Organocatalysts: Research into new organocatalysts often involves modifying known scaffolds to fine-tune their steric and electronic properties. mdpi.com The this compound structure offers a platform for such modifications, potentially leading to catalysts with novel reactivity or selectivity. nih.gov The development of efficient methods for the stereocontrolled synthesis of substituted pyrrolidines is crucial for expanding the toolbox of asymmetric catalysis. nih.gov
Applications in Material Science or Supramolecular Chemistry
The application of this compound in material science is an emerging area of interest. The rigid, planar nature of the aromatic ring combined with the polar lactam group provides opportunities for creating ordered molecular assemblies and functional materials.
Potential Material Science Roles:
Liquid Crystals: Molecules containing both rigid (phenyl ring) and flexible (pyrrolidinone) parts are candidates for forming liquid crystalline phases. The dimethoxy substituents can further influence intermolecular interactions and packing.
Organic Semiconductors: While the pyrrolidin-2-one core itself is not typically semiconducting, it can be incorporated into larger conjugated systems. The electron-donating nature of the dimethoxyphenyl group could be used to tune the electronic properties of such materials.
Supramolecular Gels: The amide functionality of the lactam ring is capable of forming strong hydrogen bonds, which are key interactions in the formation of supramolecular polymers and gels. rsc.org
Polymer Chemistry: 2-Pyrrolidone itself is a precursor to Nylon-4. wikipedia.org N-substituted derivatives like this compound could be explored as monomers for the synthesis of specialty polymers with tailored properties such as thermal stability, solubility, and optical characteristics.
Research into the crystal engineering and supramolecular organization of related heterocyclic systems shows that non-covalent interactions like hydrogen bonding and π-π stacking play a crucial role in determining the solid-state structure, which in turn dictates the material's properties. mdpi.com
Design of Novel Chemical Probes for Basic Biological Research
Chemical probes are essential tools for studying biological processes at the molecular level. The pyrrolidin-2-one scaffold can be functionalized to create probes that can be used to track, identify, or inhibit specific biological targets like proteins or enzymes.
The design of such probes often involves incorporating a reporter group (e.g., a fluorophore, biotin (B1667282), or a photoaffinity label) and a reactive group for covalent modification of the target, onto a scaffold that provides binding affinity and selectivity. mdpi.comljmu.ac.uk
Strategies for Probe Development:
Fluorogenic Probes: The 3,4-dimethoxyphenyl group could be modified or replaced with a fluorophore to create a fluorescent probe. The binding of the probe to its biological target could induce a change in the fluorescence signal.
Affinity-Based Probes: The pyrrolidinone core can be derivatized with affinity tags like biotin for use in pull-down assays to identify protein binding partners.
Photoaffinity Labels: Introduction of a photolabile group, such as an azide (B81097) or diazirine, onto the scaffold would allow for light-induced covalent crosslinking to the target protein, enabling its identification and characterization.
While specific probes based on this compound are not widely reported, the general principles of probe design are applicable. researchgate.net For example, a fluorescent probe was recently developed for the general detection of the pyrrolidine structure, highlighting the utility of this chemical class in probe development. nih.govresearchgate.net
Methodological Advancements in Pyrrolidin-2-one Chemistry
The synthesis of N-aryl pyrrolidin-2-ones and their derivatives is an active area of research, with continuous efforts to develop more efficient, selective, and sustainable methods.
Recent Synthetic Advances:
Multicomponent Reactions (MCRs): As mentioned earlier, MCRs offer a highly efficient means of accessing polysubstituted pyrrolidinones in a single step from simple starting materials. tandfonline.comua.es
Catalytic C-H Activation/Functionalization: Direct functionalization of the C-H bonds of the pyrrolidinone ring is a powerful strategy for introducing molecular complexity without the need for pre-functionalized substrates.
Novel Cyclization Strategies: Researchers are continually exploring new ways to construct the five-membered lactam ring, including intramolecular cyclizations of amino acids or amides, and cycloaddition reactions. nih.govresearchgate.net
Flow Chemistry and Microwave-Assisted Synthesis: Modern techniques like flow chemistry and microwave irradiation are being applied to the synthesis of pyrrolidinones to reduce reaction times, improve yields, and enhance safety and scalability. tandfonline.com
These methodological advancements not only facilitate the synthesis of this compound itself but also provide the tools needed to create a diverse range of derivatives for evaluation in the advanced research applications discussed above.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3,4-Dimethoxyphenyl)pyrrolidin-2-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound can be synthesized via cyclization of 3,4-dimethoxyphenyl-substituted precursors. A Rhodium-based catalyst (e.g., (nbd)Rh⁺[ɳ⁶-C₆H₅B–(C₆H₅)₃]) has been shown to enhance polymerization efficiency in structurally related pyrrolidinone derivatives, suggesting its utility in ring-closing reactions . Solvent selection (e.g., polar aprotic solvents like DMF) and temperature control (60–80°C) are critical to minimize side reactions. Yield optimization may involve stoichiometric adjustments of amine or ketone precursors, as demonstrated in analogous pyrrolidine-2,3-dione syntheses .
Q. How can the solubility and stability of this compound be characterized for experimental applications?
- Methodological Answer : Solubility profiling in organic solvents (e.g., THF, chloroform, DMSO) should precede experimental design. For example, polyacetylenes with dimethoxyphenyl groups exhibit enhanced solubility in chloroform due to the electron-donating methoxy groups . Stability studies under varying pH, temperature, and light exposure are recommended. Analytical techniques like HPLC-UV (λ = 254–280 nm) or NMR (monitoring methoxy proton signals at δ 3.8–4.0 ppm) can track degradation .
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : To confirm the pyrrolidinone ring (C=O resonance at ~170 ppm) and methoxy groups (singlets at δ 3.8–4.0 ppm).
- FT-IR : Characteristic C=O stretching (~1680–1720 cm⁻¹) and aromatic C–O (methoxy) bands (~1250 cm⁻¹).
- HRMS : Exact mass determination (e.g., ESI+ for [M+H]⁺) to verify molecular formula.
Cross-referencing with analogous compounds in structural databases (e.g., PubChem) ensures accuracy .
Advanced Research Questions
Q. How does the 3,4-dimethoxyphenyl moiety influence the helical conformation of polyacetylenes derived from this compound?
- Methodological Answer : The methoxy groups induce steric and electronic effects that stabilize helical polymer backbones. In polyacetylenes, bulky aryl substituents promote a "rigid rod" helical structure, as confirmed by circular dichroism (CD) and X-ray diffraction (XRD). Computational modeling (e.g., DFT) can predict torsional angles and non-covalent interactions (e.g., π-stacking) . Experimental validation via XRD (e.g., d-spacing analysis) is critical for crystallographic confirmation .
Q. What strategies can resolve contradictions in reported bioactivity data for pyrrolidinone derivatives?
- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition studies may arise from:
- Structural analogs : Subtle differences in substituents (e.g., halogen vs. methoxy groups) drastically alter bioactivity .
- Assay conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines.
- Metabolic stability : Evaluate compound degradation in biological media via LC-MS/MS.
Comparative studies with controlled substituent variations (e.g., replacing 3,4-dimethoxy with 4-hydroxy groups) can isolate structure-activity relationships .
Q. Can this compound serve as a precursor for chiral catalysts or ligands?
- Methodological Answer : The pyrrolidinone ring’s nitrogen and carbonyl groups provide coordination sites for metals. Chiral resolution (e.g., via HPLC with a chiral stationary phase) may isolate enantiomers for asymmetric catalysis. Testing in model reactions (e.g., Heck coupling or hydrogenation) with Pd or Rh complexes can assess efficacy. Menthol additives, as shown in polyacetylene syntheses, may enhance enantioselectivity .
Q. What are the implications of molecular weight distribution in polymeric derivatives of this compound?
- Methodological Answer : Use SEC (Size Exclusion Chromatography) with multi-angle light scattering (MALS) to determine polydispersity indices (PDI). A narrow PDI (<1.2) is critical for reproducible material properties. For example, poly(1) in achieved Mn ~13,900–18,400 g/mol via controlled Rh-catalyzed polymerization. Adjusting monomer-to-catalyst ratios or adding chain terminators (e.g., menthol) modulates molecular weight .
Safety and Handling
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
